molecular formula C10H11BrO3 B142156 Methyl-(3-bromomethyl)phenoxyacetate CAS No. 136645-26-6

Methyl-(3-bromomethyl)phenoxyacetate

Cat. No.: B142156
CAS No.: 136645-26-6
M. Wt: 259.1 g/mol
InChI Key: RHYQCZSFWWWVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(3-bromomethyl)phenoxyacetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(bromomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQCZSFWWWVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136645-26-6
Record name methyl 2-[3-(bromomethyl)phenoxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-(3-bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl-(3-bromomethyl)phenoxyacetate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document delves into the strategic selection of starting materials, a detailed exposition of the reaction mechanisms, and robust, field-proven experimental protocols. The synthesis is approached as a cohesive, two-step process, beginning with the formation of a key phenoxyacetate intermediate followed by a selective benzylic bromination. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

This compound is a versatile bifunctional molecule, featuring both an ester and a reactive benzylic bromide. This unique combination of functional groups makes it a valuable building block for introducing the methyl-phenoxyacetate moiety into larger, more complex molecular architectures.[1][2] The strategic approach to its synthesis is predicated on a logical and efficient two-step sequence:

  • Williamson Ether Synthesis: Formation of methyl (3-methylphenoxy)acetate from readily available starting materials.

  • Benzylic Bromination: Selective bromination of the methyl group on the aromatic ring to yield the final product.

This strategy is advantageous due to the commercial availability and relatively low cost of the initial precursors, as well as the high-yielding and well-understood nature of the individual transformations.

Selection of Starting Materials

The judicious selection of starting materials is paramount for a successful and efficient synthesis. The following table outlines the key reactants and their roles in the synthetic pathway.

Compound Structure Role Rationale for Selection
3-Methylphenol (m-cresol)Phenolic precursorCommercially available and provides the core aromatic structure with the methyl group at the desired meta position.[3]
Methyl ChloroacetateAcetate sourceA reactive electrophile for the Williamson ether synthesis, directly installing the methyl ester functionality.
Potassium Hydroxide (KOH)KOHBaseA strong base used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic phenoxide.[4]
N-Bromosuccinimide (NBS)Brominating agentA selective reagent for the free-radical bromination of benzylic positions, minimizing side reactions on the aromatic ring.[5][6]
2,2'-Azobisisobutyronitrile (AIBN)Radical initiatorA thermal initiator that generates free radicals to initiate the benzylic bromination chain reaction.

Synthetic Pathway and Mechanistic Insights

The overall synthetic pathway can be visualized as a two-stage process. The following diagram illustrates the transformation from the starting materials to the final product.

Synthesis_Pathway cluster_step1 cluster_step2 m_cresol 3-Methylphenol (m-cresol) intermediate Methyl (3-methylphenoxy)acetate m_cresol->intermediate Step 1: Williamson Ether Synthesis koh KOH methyl_chloroacetate Methyl Chloroacetate final_product This compound intermediate->final_product Step 2: Benzylic Bromination nbs_aibn NBS, AIBN

Caption: Overall synthetic pathway for this compound.

Step 1: Williamson Ether Synthesis of Methyl (3-methylphenoxy)acetate

The first step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[7] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of m-cresol by a strong base, typically potassium hydroxide, to form the potassium 3-methylphenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

The mechanism can be visualized as follows:

Williamson_Ether_Synthesis m_cresol 3-Methylphenol phenoxide Potassium 3-methylphenoxide m_cresol->phenoxide - H₂O intermediate Methyl (3-methylphenoxy)acetate phenoxide->intermediate Sₙ2 Attack methyl_chloroacetate Methyl Chloroacetate kcl KCl koh KOH

Caption: Mechanism of the Williamson ether synthesis step.

Step 2: Benzylic Bromination of Methyl (3-methylphenoxy)acetate

The second step involves the selective bromination of the benzylic methyl group of the intermediate, methyl (3-methylphenoxy)acetate. This transformation is achieved through a free-radical chain reaction, a process known as the Wohl-Ziegler reaction.[8] N-Bromosuccinimide (NBS) is the preferred reagent for this reaction as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[5] The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (formed in situ from the reaction of HBr with NBS) to yield the final product and a bromine radical, which propagates the chain reaction.[8][9]

The radical chain mechanism is depicted below:

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN radicals 2 R• + N₂ AIBN->radicals Δ intermediate Methyl (3-methylphenoxy)acetate benzyl_radical Benzylic Radical intermediate->benzyl_radical + Br• product This compound benzyl_radical->product + Br₂ br2 Br₂ br_radical Br•

Caption: Free-radical mechanism of the benzylic bromination step.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Synthesis of Methyl (3-methylphenoxy)acetate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenol (1.0 eq.), potassium hydroxide (1.2 eq.), and a suitable solvent such as acetone or ethanol.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium 3-methylphenoxide.

  • Addition of Electrophile: Add methyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (3-methylphenoxy)acetate (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene or carbon tetrachloride (use of carbon tetrachloride should be avoided due to toxicity).[10][11]

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C). The reaction can also be initiated by irradiation with a UV lamp.[12] Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected physical and chemical properties of the key compounds in this synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Boiling Point (°C) Melting Point (°C)
3-MethylphenolC₇H₈O108.14Colorless to pale yellow liquid20211-12
Methyl (3-methylphenoxy)acetateC₁₀H₁₂O₃180.20Colorless oil~260 (est.)N/A
This compoundC₁₀H₁₁BrO₃259.10White to off-white solidN/AN/A

Conclusion

The synthesis of this compound is a robust and efficient process that relies on two fundamental organic transformations. By carefully controlling the reaction conditions and employing the appropriate reagents, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and scientists to produce this valuable intermediate for their synthetic endeavors in drug discovery and agrochemical development.

References

  • Reagent Friday: N-Bromosuccinimide (NBS). Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Benzyl bromination method.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves. ResearchGate. [Link]

  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Preparation of methyl phenoxyacetate.
  • Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. [Link]

  • PROTECTION OF ALCOHOLS USING CHLOROMETHYL METHYL ETHER (MOMCl): 1-METHOXYMETHOXY-1-PHENYLETHANE. Organic Syntheses. [Link]

  • Chemistry 211 Experiment 4. MiraCosta College. [Link]

  • The Mechanism of Aliphatic Bromination by N-Bromosuccinimide. ACS Publications. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Vedantu. [Link]

  • Process for the preparation of aromatic bromomethyl compounds.
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

  • Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. PubMed. [Link]

  • Trick to write the product of Williamson's ether synthesis. YouTube. [Link]

  • m-Cresol. Wikipedia. [Link]

  • Method for synthesizing cresol.
  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds. European Patent Office. [Link]

Sources

Methodological & Application

Application Note: A Guide to the Selective Radical Bromination of Methyl Phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of α-Brominated Phenoxyacetates

Methyl 2-bromo-2-phenoxyacetate is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a wide range of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive centers: the ester moiety and the highly functionalizable α-bromo position. The introduction of the bromine atom at the α-position via a selective and high-yielding method is therefore of critical importance.

This application note provides a comprehensive guide to the radical bromination of methyl phenoxyacetate. We move beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for selecting specific reagents and conditions, and a field-proven protocol for its successful synthesis and characterization. This document is designed to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it based on a solid understanding of the reaction's intricacies.

Mechanistic Rationale: The Wohl-Ziegler Radical Chain Reaction

The selective bromination of the methylene group (α-position) of methyl phenoxyacetate proceeds via a free-radical chain mechanism, a classic example of the Wohl-Ziegler reaction.[1][2] This pathway is favored because the hydrogen atom at the α-position is activated by both the adjacent phenoxy group and the ester carbonyl, making it susceptible to abstraction by a radical species. The resulting radical is significantly stabilized by resonance, a key factor driving the reaction's regioselectivity.

The mechanism is characterized by three distinct stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), triggered by heat or UV light.[4] This generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. The initiator radical then reacts with a source of bromine to generate the chain-carrying bromine radical (Br•).[4][5]

  • Propagation: This is a self-sustaining cyclic process.

    • A bromine radical (Br•) abstracts a hydrogen atom from the α-position of methyl phenoxyacetate. This is the selectivity-determining step, as this C-H bond is the weakest due to the formation of a resonance-stabilized radical intermediate.[6]

    • The resulting phenoxyacetate radical reacts with a molecule of molecular bromine (Br₂), abstracting a bromine atom to form the desired product, methyl 2-bromo-2-phenoxyacetate, and regenerating a bromine radical (Br•) which continues the chain.[7]

  • Termination: The reaction concludes when two radical species combine, quenching the chain reaction.[5] This can occur through various combinations (e.g., Br• + Br• → Br₂ or R• + Br• → R-Br).

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ or hν R• R• Br• Br• R•->Br• + Br₂ (trace) Radical_Intermediate Resonance-Stabilized Radical (R'•) Br•:e->Radical_Intermediate:w H-Abstraction Substrate Methyl Phenoxyacetate (R'-H) Product Methyl 2-bromo-2-phenoxyacetate (R'-Br) Radical_Intermediate:e->Product:w + Br₂ Br•_regen Br• Product->Br•_regen - Br• (regenerated) Br2 Br₂ Termination_Products Br₂ R'-Br R'-R' Br•_term Br• Br•_term->Termination_Products Radical Combination Radical_Intermediate_term R'• Radical_Intermediate_term->Termination_Products Radical Combination

Caption: The radical chain mechanism for the bromination of methyl phenoxyacetate.

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of the Wohl-Ziegler bromination hinges on the careful selection of reagents and conditions to favor the radical pathway while suppressing potential ionic side reactions.

ParameterRecommended ChoiceRationale & Key Considerations
Brominating Agent N-Bromosuccinimide (NBS)NBS is the reagent of choice for selective allylic and benzylic brominations.[2][8] It serves as a source of a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation step.[9] This low concentration is crucial to prevent competitive ionic addition of Br₂ to the aromatic ring.[9][10] Use of freshly recrystallized, pure white NBS is recommended as yellowish NBS can contain excess bromine, leading to poor selectivity.[11]
Radical Initiator Azobisisobutyronitrile (AIBN)AIBN is a reliable thermal initiator that decomposes at a predictable rate (typically between 66-72 °C) to form carbon-centered radicals and nitrogen gas, avoiding oxygenated byproducts.[4] Benzoyl peroxide is an alternative but can lead to other side reactions. Photochemical initiation with a UV or high-wattage visible light lamp is also effective.[12][13]
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)The solvent must be inert to radical conditions. Non-polar aprotic solvents are ideal as they disfavor the formation of ionic intermediates that could lead to electrophilic aromatic substitution.[1][13] CCl₄ is traditional and highly effective. However, due to its toxicity and environmental impact, greener alternatives like acetonitrile or cyclohexane are increasingly preferred.[12][14]
Temperature Reflux (Solvent Dependent)The temperature must be sufficient to induce homolysis of the initiator (if using thermal initiation) but not so high as to promote decomposition or unwanted side reactions. For an AIBN/CCl₄ system, refluxing at ~77 °C is standard.[2]
Stoichiometry Substrate:NBS:AIBN (1 : 1.1 : 0.05)A slight excess of NBS (1.1 equivalents) is used to ensure complete consumption of the starting material. Only a catalytic amount of the radical initiator (2-5 mol%) is required to start the chain reaction.[4]

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenoxyacetate

This protocol outlines a standard laboratory procedure for the bromination of methyl phenoxyacetate.

Materials and Equipment
  • Methyl Phenoxyacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Reagent Charging - Charge flask with Methyl Phenoxyacetate, NBS, AIBN, and CCl₄. - Equip with condenser and place under N₂. B 2. Reaction - Heat mixture to reflux (~77 °C). - Monitor reaction via TLC (disappearance of starting material). A->B Heat C 3. Workup (Quenching & Extraction) - Cool to RT. - Filter to remove succinimide. - Wash filtrate with Na₂S₂O₃ (aq) and brine. B->C Completion D 4. Isolation - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. C->D Separation E 5. Purification & Analysis - Purify crude product via column chromatography (e.g., Hexane/EtOAc). - Characterize pure fractions (NMR, IR, MS). D->E Crude Product

Sources

Definitive Structural Elucidation and Purity Assessment of Methyl-(3-bromomethyl)phenoxyacetate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

Methyl-(3-bromomethyl)phenoxyacetate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester, allows for versatile chemical modifications essential in drug discovery and development.[1] Consequently, unambiguous structural verification and rigorous purity assessment of this intermediate are paramount to ensure the integrity and success of subsequent synthetic steps.

This application note provides a comprehensive, field-proven guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. We will move beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-validating protocol for the characterization of this critical synthetic building block.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A foundational understanding of the molecule's electronic environment is crucial for an accurate interpretation of its ¹H NMR spectrum. The chemical shift (δ) of a proton is dictated by the degree of magnetic shielding provided by its surrounding electrons.[2][3] Electron-withdrawing groups, such as bromine and the phenoxyacetate moiety, decrease electron density around nearby protons, "deshielding" them and causing their signals to appear at a lower field (higher ppm value).[2][4]

The structure of this compound presents four distinct proton environments:



  • Aromatic Protons (Ha, Hb, Hc, Hd): These four protons are attached to the sp²-hybridized carbons of the benzene ring. Their chemical shifts are significantly influenced by the ring current effect, which deshields them, placing their signals in the characteristic aromatic region of 6.5-8.0 ppm.[3][5] The meta-substitution pattern leads to a complex splitting pattern due to both ortho (³J, typically 7–10 Hz) and meta (⁴J, typically 2–3 Hz) spin-spin coupling.[6]

  • Bromomethyl Protons (He): These benzylic protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring. This combined deshielding effect shifts their signal significantly downfield. The typical range for benzylic bromides is approximately 3.4–4.7 ppm.[7] Since there are no adjacent non-equivalent protons, this signal is expected to be a singlet.

  • Methylene Acetate Protons (Hf): These protons are flanked by two electron-withdrawing groups: the phenoxy oxygen and the carbonyl group of the ester. This environment results in strong deshielding. For the parent compound, methyl phenoxyacetate, this signal appears at approximately 4.61 ppm.[8] This signal is anticipated to be a singlet.

  • Methyl Ester Protons (Hg): The protons of the methyl group are adjacent to the ester oxygen. The typical chemical shift for such methoxy protons is around 3.7 ppm.[9] This signal will also appear as a singlet.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is directly contingent on meticulous sample preparation. This protocol is designed to minimize artifacts and ensure high-resolution, reproducible data.

Materials and Equipment

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-precision analytical balance

  • Clean, dry glass vial

  • Volumetric pipette or syringe (1 mL)

  • Clean, high-quality 5 mm NMR tube and cap

  • Vortex mixer or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio, especially for less sensitive nuclei or 2D experiments.[10]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. CDCl₃ is an excellent choice for this compound due to its good solubilizing power for moderately polar organics and its relatively clean spectral window. The use of a deuterated solvent is mandatory to prevent the large proton signal of the solvent from obscuring the analyte signals.[11][12]

  • Homogenization: Securely cap the vial and gently vortex or sonicate until the solid is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR peaks, as undissolved particulate matter can severely degrade the magnetic field homogeneity.[10]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality NMR tube. Avoid any solid particulates. The final sample height should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.

  • Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier.

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation, ensuring a systematic and thorough analysis.

Caption: Workflow for 1H NMR Analysis.

Data Analysis and Interpretation

A standard ¹H NMR spectrum of a pure sample of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments.

Predicted ¹H NMR Data Summary

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic ProtonsHa-d6.8 – 7.5Multiplet (m)4H
Methylene AcetateHf~ 4.65Singlet (s)2H
BromomethylHe~ 4.50Singlet (s)2H
Methyl EsterHg~ 3.80Singlet (s)3H

Causality in Peak Assignment:

  • Aromatic Region (6.8 – 7.5 ppm): The signals for the four aromatic protons will appear in this region.[5] The exact chemical shifts and coupling patterns depend on the combined electronic effects of the two meta-substituents. The -OCH₂COOCH₃ group is weakly electron-donating through resonance and electron-withdrawing inductively, while the -CH₂Br group is primarily an inductive electron-withdrawing group. This complex interplay results in a characteristic multiplet that serves as a fingerprint for the 1,3-substitution pattern.

  • Methylene Acetate Signal (~4.65 ppm): The protons (Hf) are deshielded by the adjacent oxygen atom and the carbonyl group. The signal's appearance as a sharp singlet confirms the absence of adjacent, non-equivalent protons. Its integration value of 2H is a key validation point.

  • Bromomethyl Signal (~4.50 ppm): The benzylic protons (He) are strongly deshielded by the electronegative bromine atom and the aromatic ring, resulting in a downfield shift to around 4.50 ppm.[7] This singlet, integrating to 2H, is a definitive marker for the bromomethyl group.

  • Methyl Ester Signal (~3.80 ppm): This sharp singlet at approximately 3.80 ppm, integrating to 3H, is characteristic of a methyl ester group.[9] Its presence and integration are crucial for confirming the ester functionality.

Trustworthiness: A Self-Validating System

The protocol's trustworthiness lies in its internal consistency. Each piece of information from the spectrum—chemical shift, integration, and multiplicity—must logically corroborate the proposed structure.

  • Integration Check: The relative integrals of the four signals must conform to a 4:2:2:3 ratio. Any significant deviation would suggest the presence of impurities or an incorrect structure.

  • Multiplicity Check: The presence of three distinct singlets and one aromatic multiplet is a rigid requirement for this structure. The appearance of unexpected splitting would indicate an isomeric impurity or a different compound altogether.

  • Chemical Shift Verification: The observed chemical shifts must fall within the expected ranges. A significant upfield or downfield deviation could signal an alternative functional group or substitution pattern.

By systematically cross-validating these three pillars of NMR data, a scientist can achieve a high degree of confidence in the structural assignment and purity of this compound, ensuring the quality of materials advancing through the drug development pipeline.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Hope College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl phenoxyacetate. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl-(3-bromomethyl)phenoxyacetate as a Novel, Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Bioconjugate Design

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the biological moiety to the payload.[1][2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the active payload at the target site.[1][2] Linkers are broadly categorized as non-cleavable or cleavable.[] Cleavable linkers are designed to be selectively broken by specific triggers within the target cell or its microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[][4]

This document introduces methyl-(3-bromomethyl)phenoxyacetate as a promising bifunctional linker for bioconjugation. This linker possesses two key functionalities: a highly reactive bromomethyl group for stable conjugation to nucleophilic residues on biomolecules and an ester group that is potentially susceptible to enzymatic cleavage by intracellular esterases.[5] The phenoxyacetate backbone provides a rigid spacer, while the methyl ester offers a potential release mechanism.

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals, owing to its reactive bromomethyl group.[5][6] While its direct application as a bioconjugation linker is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a dual-functionality that is highly desirable in drug delivery applications. This guide will, therefore, provide a theoretical framework and detailed protocols based on established principles of bioconjugation chemistry for its application.

The Proposed Mechanism of Action

The utility of this compound as a linker is predicated on a two-stage process: a stable conjugation reaction followed by a triggered cleavage for payload release.

2.1. Conjugation via Alkylation

The bromomethyl group serves as an electrophilic center that readily reacts with nucleophilic functional groups on a biomolecule, such as the thiol group of a cysteine residue or the amine group of a lysine residue.[7] The reaction with cysteine is particularly attractive for site-specific conjugation, as the thiol group is a strong nucleophile at physiological pH and can be made selectively available through protein engineering or the reduction of disulfide bonds.[7]

The reaction proceeds via an S_N2 mechanism, forming a stable thioether bond.[8] The reactivity of the cysteine thiol is pH-dependent, with higher reactivity observed at a pH above the pKa of the thiol group (~8.5), where it exists predominantly in the more nucleophilic thiolate anion form.[9] However, to maintain protein stability and minimize side reactions with other nucleophiles like lysine, a pH range of 7.0-8.5 is generally recommended for this type of alkylation.

2.2. Payload Release via Enzymatic Cleavage

The methyl ester of the phenoxyacetate moiety is the proposed site for payload release. Esterases are a class of hydrolases that are abundant within cells and can catalyze the hydrolysis of ester bonds.[4][10] It is hypothesized that upon internalization of the bioconjugate into the target cell, intracellular esterases will cleave the methyl ester, leading to the release of the payload. The specificity of esterases for different ester substrates can vary, and thus the rate of cleavage would need to be empirically determined.[11][12][13]

Visualizing the Process: Reaction and Workflow

To better illustrate the proposed mechanism and the experimental workflow, the following diagrams are provided.

G cluster_conjugation Conjugation cluster_release Payload Release Biomolecule-SH Biomolecule with Cysteine Thiol Conjugate Stable Bioconjugate (Thioether Bond) Biomolecule-SH->Conjugate pH 7.0-8.5 Linker This compound Linker->Conjugate Internalization Internalization into Target Cell Conjugate->Internalization Esterase Intracellular Esterases Internalization->Esterase Enzymatic Cleavage Released_Payload Released Payload Esterase->Released_Payload

Caption: Proposed mechanism of bioconjugation and payload release.

G Start Start Biomolecule_Prep Biomolecule Preparation (e.g., Antibody Reduction) Start->Biomolecule_Prep Conjugation Conjugation Reaction with This compound Biomolecule_Prep->Conjugation Purification Purification of Conjugate (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Cleavage_Assay In Vitro Cleavage Assay with Esterase Characterization->Cleavage_Assay Analysis Analysis of Cleavage (HPLC, MS) Cleavage_Assay->Analysis End End Analysis->End

Caption: Experimental workflow for bioconjugation and cleavage analysis.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in bioconjugation. Optimization of these protocols for specific biomolecules and payloads is highly recommended.

4.1. Protocol 1: Conjugation of this compound to a Cysteine-Containing Biomolecule

This protocol describes the conjugation to a model protein with available cysteine residues. For an antibody, this would typically follow a reduction step to expose interchain cysteines.

Materials:

  • Cysteine-containing biomolecule (e.g., reduced antibody, protein)

  • This compound (CAS: 136645-26-6)

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M N-acetylcysteine in conjugation buffer

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Biomolecule Preparation:

    • Prepare the biomolecule in conjugation buffer at a concentration of 5-10 mg/mL.

    • If necessary, reduce the biomolecule (e.g., an antibody with DTT or TCEP) according to established protocols to expose free thiol groups. Desalt immediately to remove the reducing agent.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the biomolecule solution. A starting point of 10-20 molar equivalents of linker per mole of biomolecule is recommended.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching:

    • Add a 10-fold molar excess of the quenching solution (relative to the linker) to the reaction mixture to consume any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the bioconjugate from excess linker and quenching agent using an appropriate chromatography method.[][14][15][16] SEC is suitable for removing small molecules, while HIC can be used to separate species with different drug-to-antibody ratios (DARs).[17]

4.2. Protocol 2: Characterization of the Bioconjugate

4.2.1. Determination of Drug-to-Antibody Ratio (DAR) The average number of linkers conjugated per biomolecule (DAR) is a critical quality attribute.[17][18][][20][21]

  • UV/Vis Spectroscopy: If the payload has a distinct UV absorbance from the biomolecule, the DAR can be estimated using the Beer-Lambert law.[21][22]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.[17]

  • Mass Spectrometry (MS): Intact mass analysis of the conjugate by LC-MS can provide a precise measurement of the mass increase due to conjugation, from which the DAR can be calculated.[10][23]

4.2.2. Confirmation of Conjugation Site

  • Peptide Mapping: The bioconjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1][8] The identification of peptides containing the linker-payload mass shift will confirm the site of conjugation.[1]

4.3. Protocol 3: In Vitro Esterase-Mediated Cleavage Assay

This protocol is designed to assess the cleavability of the ester bond in the linker.

Materials:

  • Purified bioconjugate

  • Esterase (e.g., Porcine Liver Esterase)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Analytical system (e.g., HPLC, LC-MS)

Procedure:

  • Assay Setup:

    • Prepare a solution of the bioconjugate in the assay buffer at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the esterase in the assay buffer.

  • Cleavage Reaction:

    • Add the esterase to the bioconjugate solution to a final concentration of 10-100 µg/mL.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Sample Analysis:

    • Stop the reaction in the aliquots by adding an equal volume of cold acetonitrile or by heat inactivation.

    • Analyze the samples by a suitable analytical method (e.g., RP-HPLC, LC-MS) to monitor the disappearance of the intact bioconjugate and the appearance of the cleaved payload.[7][11][24]

Data Presentation and Interpretation

The following table summarizes the key experimental parameters and expected outcomes for the proposed protocols.

Parameter Recommended Range/Method Rationale/Expected Outcome Reference
Conjugation pH 7.0 - 8.5Balances thiol reactivity with protein stability.[9]
Linker:Biomolecule Molar Ratio 5:1 to 20:1 (to be optimized)Controls the extent of conjugation (DAR).[18]
Reaction Time (Conjugation) 1 - 4 hoursTo be optimized for desired DAR.[14]
Purification Method SEC, HIC, TFFRemoval of unreacted reagents and separation of DAR species.[][14][15][16]
DAR Determination UV/Vis, HIC, LC-MSQuantifies the average number of linkers per biomolecule.[17][18][][20][21][22]
Conjugation Site Analysis LC-MS/MS Peptide MappingConfirms the specific amino acid residue(s) of conjugation.[1][8]
Esterase Concentration 10 - 100 µg/mLTo be optimized for observable cleavage kinetics.[25]
Cleavage Analysis RP-HPLC, LC-MSMonitors the release of the payload over time.[7][11][24]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The characterization steps are essential to confirm the success of the conjugation and to understand the properties of the resulting bioconjugate. For instance, a successful conjugation will be confirmed by an increase in mass as determined by MS and a change in retention time on HIC. The cleavage assay includes a time-course analysis, which will provide kinetic data on the release of the payload, validating the cleavability of the linker. It is crucial to include appropriate controls in all experiments, such as a "no enzyme" control in the cleavage assay, to ensure that the observed effects are due to the intended reactions.

Conclusion and Future Perspectives

This compound presents a compelling option as a novel, cleavable linker for bioconjugation. Its straightforward alkylation chemistry allows for the formation of stable bioconjugates, while the phenoxyacetate ester moiety offers a potential release mechanism via intracellular esterases. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to explore the utility of this linker in their specific applications.

Further studies will be required to fully validate the in vivo stability and cleavage of bioconjugates utilizing this linker. However, the foundational chemical principles and the proposed experimental workflows suggest that this compound is a valuable addition to the toolkit of bioconjugation chemistry, with potential applications in the development of next-generation targeted therapeutics.

References

  • Current approaches for the purification of antibody-drug conjugates. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Bioconjugate Analytical Method Development & Validation. (n.d.). Abzena. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies. Retrieved January 23, 2026, from [Link]

  • Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Conjugation Site Analysis by MS/MS Protein Sequencing. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters. Retrieved January 23, 2026, from [Link]

  • Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. (2023, January 26). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • The use of mass spectrometry to aid ADC development. (2022, July 13). YouTube. Retrieved January 23, 2026, from [Link]

  • A New Esterase for the Cleavage of Pivalic Acid-Containing Prodrug Esters of Cephalosporins. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Toluates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-Bromosuccinimide (NBS) bromination of toluates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of your reactions. Our goal is to empower you with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to your specific needs.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the NBS bromination of toluates, providing concise, scientifically grounded answers.

Q1: What is the primary mechanism of NBS bromination of toluates?

A1: The NBS bromination of toluates proceeds via a free radical chain mechanism.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (photochemical initiation) or a radical initiator like AIBN or benzoyl peroxide (thermal initiation), to generate a bromine radical.[2] This bromine radical then abstracts a hydrogen atom from the benzylic position of the toluate, forming a resonance-stabilized benzylic radical.[3][4] This radical then reacts with a bromine source to yield the desired brominated product and another bromine radical, which continues the chain reaction.[5]

Q2: Why is NBS preferred over molecular bromine (Br₂) for benzylic bromination?

A2: N-Bromosuccinimide is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) throughout the reaction.[1][6][7] This is crucial for selectivity. High concentrations of Br₂ can lead to competitive electrophilic aromatic substitution on the toluate ring, a significant side reaction. NBS helps to suppress this unwanted pathway by ensuring that the concentration of Br₂ remains too low for the electrophilic addition to the aromatic ring to compete effectively with the radical substitution at the benzylic position.[5][6]

Q3: What is the role of the radical initiator?

A3: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), serves to generate the initial population of radicals necessary to start the chain reaction.[2][7] Upon heating, these molecules decompose to form highly reactive radicals. These radicals then react with NBS to produce the bromine radicals that initiate the bromination process. The choice and concentration of the initiator can significantly impact the reaction rate and efficiency.

Q4: How does the solvent affect the reaction?

A4: The choice of solvent is critical for a successful NBS bromination. The ideal solvent should be non-polar and inert to radical conditions. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness.[2][8][9] However, due to its toxicity and environmental concerns, alternative solvents are often used. These include cyclohexane, benzene, and 1,2-dichloroethane.[9][10][11] The solvent's polarity can influence the reaction's course; polar solvents may promote ionic side reactions.[12]

Q5: My toluate substrate has an electron-withdrawing group. How will this affect the reaction?

A5: Electron-withdrawing groups on the aromatic ring of the toluate will deactivate the benzylic position towards radical abstraction.[8] This is because these groups destabilize the developing benzylic radical intermediate. Consequently, the reaction may be slower and require more forcing conditions (e.g., higher temperatures, longer reaction times, or a higher concentration of the initiator) to achieve a good yield.[8]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the NBS bromination of toluates.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive NBS NBS can decompose over time, especially if exposed to moisture or light.Protocol: Test the activity of your NBS. A simple test is to dissolve a small amount in acetone and add a drop of potassium iodide solution. A yellow-brown color indicates the presence of active bromine. If inactive, recrystallize the NBS from water or purchase a fresh batch.
Insufficient Initiation The radical chain reaction may not be starting effectively.Protocol: 1. Check Initiator: Ensure your radical initiator (AIBN or BPO) is not expired. 2. Increase Initiator Concentration: Incrementally increase the molar percentage of the initiator (e.g., from 1 mol% to 5 mol%). 3. Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a temperature of 70-80 °C is typically effective. 4. Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. An incandescent light bulb is often effective.[11]
Presence of Radical Inhibitors Trace impurities in the starting material or solvent can quench the radical chain reaction.Protocol: 1. Purify Starting Materials: Purify the toluate and solvent before use. Distillation of the solvent and recrystallization of the toluate are recommended. 2. Degas the Solvent: Remove dissolved oxygen, a known radical inhibitor, by bubbling an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes before adding the reagents.
Problem 2: Formation of Multiple Brominated Products (Di- and Tri-bromination)

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Excess NBS Using a stoichiometric excess of NBS will lead to further bromination of the desired monobrominated product.Protocol: 1. Use Stoichiometric Amounts: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for monobromination. 2. Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed and before significant dibromination occurs.
High Reaction Temperature Higher temperatures can increase the rate of the second and third brominations.Protocol: Reduce the reaction temperature. While this may slow down the reaction, it will improve selectivity for the monobrominated product.
Problem 3: Ring Bromination as a Major Side Product

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
High Concentration of Br₂ If the concentration of molecular bromine becomes too high, electrophilic aromatic substitution can compete with the desired radical pathway.Protocol: 1. Use High-Purity NBS: Ensure your NBS is free of Br₂ impurities. 2. Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction to maintain a low, steady concentration of Br₂. 3. Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride or cyclohexane to disfavor the ionic mechanism of ring bromination.
Presence of Acidic Impurities Acidic impurities can catalyze electrophilic aromatic substitution.Protocol: 1. Neutralize Glassware: Wash all glassware with a dilute base (e.g., aqueous sodium bicarbonate solution) and dry thoroughly before use. 2. Add a Radical Promoter: In some cases, adding a small amount of a radical promoter that is not acidic can help favor the radical pathway.

III. Experimental Protocols & Visualizations

General Protocol for NBS Bromination of Methyl p-Toluate
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl p-toluate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride, 10 mL per gram of toluate).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a radical initiator (e.g., AIBN, 0.02 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C) with vigorous stirring. If using photochemical initiation, irradiate the flask with a standard incandescent light bulb.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide that floats to the surface.[11]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism Visualization

NBS_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 Initiator Radical (R•) Initiator->Radical_1 Heat/Light Br_Radical Bromine Radical (Br•) Radical_1->Br_Radical + NBS Benzylic_Radical Benzylic Radical Br_Radical->Benzylic_Radical + Toluate Br2_Termination Br2 Br_Radical->Br2_Termination + Br• Benzylic_Radical->Br_Radical + Br2 -> Product + Br• Product Brominated Toluate Benzylic_Radical->Product + Br2 Dimer_Termination Dimer Benzylic_Radical->Dimer_Termination + Benzylic Radical

Caption: Free radical mechanism of NBS bromination.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue Low_Conversion Low/No Conversion? Start->Low_Conversion Multiple_Products Multiple Brominations? Low_Conversion->Multiple_Products No Check_NBS Check NBS Activity Low_Conversion->Check_NBS Yes Ring_Bromination Ring Bromination? Multiple_Products->Ring_Bromination No Control_Stoichiometry Control Stoichiometry Multiple_Products->Control_Stoichiometry Yes Check_Br2_Conc Check Br2 Concentration Ring_Bromination->Check_Br2_Conc Yes Solution Problem Solved Ring_Bromination->Solution No Check_Initiator Check Initiator/Initiation Check_NBS->Check_Initiator Check_Inhibitors Check for Inhibitors Check_Initiator->Check_Inhibitors Check_Inhibitors->Solution Lower_Temp Lower Temperature Control_Stoichiometry->Lower_Temp Lower_Temp->Solution Check_Acidity Check for Acidity Check_Br2_Conc->Check_Acidity Check_Acidity->Solution

Caption: Troubleshooting guide for NBS bromination.

IV. References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • KnowBand. (n.d.). Nbs Bromination. Retrieved from [Link]

  • Wentzel Lab. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. [Link]

  • ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. Retrieved from

  • Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (n.d.). Retrieved from [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid. Retrieved from

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes. Retrieved from

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Phase Transfer Catalysis in the Williamson Ether Synthesis of Phenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the phase transfer catalysis (PTC) mediated Williamson ether synthesis of phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Phase Transfer Catalysis (PTC) in the Williamson ether synthesis?

A: The Williamson ether synthesis traditionally involves the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide.[1] A primary challenge arises when the phenoxide salt is soluble in an aqueous phase (or is a solid) while the alkylating agent (e.g., an alpha-haloacetate) is soluble in an organic phase. The two reactants are thus separated and cannot react. Phase Transfer Catalysis overcomes this immiscibility.[2] A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase.[2][3] The catalyst's lipophilic cation pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent, allowing it to react with the alkylating agent.[3]

Q2: Why is PTC particularly advantageous for synthesizing phenoxyacetates?

A: PTC offers several key advantages for this specific synthesis:

  • Milder Reaction Conditions: It avoids the need for strong, anhydrous bases like sodium hydride (NaH) or potassium hydride (KH) and expensive, dry polar aprotic solvents like DMF or DMSO.[1] Reactions can often be run with inexpensive and safer bases like NaOH, KOH, or K₂CO₃ in biphasic systems.[4]

  • Increased Reaction Rates & Yields: By bringing the reactants together in a single phase, PTC dramatically accelerates the reaction rate and often leads to higher yields compared to uncatalyzed heterogeneous reactions.[5][6]

  • Enhanced Selectivity: As we will discuss in detail, PTC can be tuned to favor the desired O-alkylation of the phenoxide over the common side reaction of C-alkylation.[3]

  • Greener Chemistry: The use of water and the potential for solvent-free conditions align with the principles of green chemistry.

Q3: What is the core mechanism of the PTC-mediated Williamson ether synthesis?

A: The reaction proceeds via a catalytic cycle, which can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻ Na⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Anion_Exchange Anion Exchange Catalyst_aq Catalyst (Q⁺X⁻) Byproduct_aq Byproduct (NaX) Anion_Exchange->Byproduct_aq Catalyst_org Q⁺ArO⁻ Anion_Exchange->Catalyst_org Phase Transfer Product Phenoxyacetate (ArOR) Catalyst_org->Product SN2 Reaction Alkyl_Halide Alkylating Agent (R-X, e.g., ClCH₂CO₂Et) Alkyl_Halide->Product Catalyst_return Catalyst (Q⁺X⁻) Catalyst_return->Catalyst_aq Return to Aq. Phase

Caption: PTC Catalytic Cycle for Williamson Ether Synthesis.

The cycle involves:

  • Deprotonation: In the aqueous or at the interface, the base deprotonates the phenol to form the phenoxide anion.

  • Anion Exchange: The phase transfer catalyst (Q⁺X⁻) exchanges its initial anion (X⁻, e.g., Br⁻) for the phenoxide anion (ArO⁻).

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺ArO⁻) migrates into the organic phase.

  • Sₙ2 Reaction: The "naked" and highly reactive phenoxide anion attacks the alkylating agent (e.g., ethyl chloroacetate) via an Sₙ2 mechanism to form the desired phenoxyacetate ether.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous/solid phase to begin a new cycle.

Troubleshooting Guide

This section addresses common issues encountered during the PTC synthesis of phenoxyacetates.

Issue 1: Low or No Product Yield

Low conversion is one of the most frequent challenges. A systematic approach is required to diagnose the root cause.

Low_Yield_Troubleshooting start Low / No Yield q1 Is the PTC Catalyst Active? start->q1 q2 Is the Base Strong Enough / Present? start->q2 q3 Is the Alkylating Agent Reactive? start->q3 q4 Are Reaction Conditions Optimal? start->q4 sol1 Action: Check Catalyst Quality. Consider a different catalyst (e.g., TBPB for higher temp). Increase catalyst loading (1-5 mol%). q1->sol1 sol2 Action: Use a stronger base (e.g., 50% NaOH vs K₂CO₃). Ensure sufficient stoichiometry. Consider solid-liquid PTC with powdered base. q2->sol2 sol3 Action: Switch leaving group (I > Br > Cl). Add catalytic NaI or KI (Finkelstein reaction). Check for degradation of the alkylating agent. q3->sol3 sol4 Action: Increase temperature. Increase stirring rate (>300 RPM). Ensure sufficient reaction time (monitor by TLC/GC). q4->sol4

Caption: Troubleshooting Flowchart for Low Yield.

Causality and Solutions:

  • Ineffective Catalyst: The entire process hinges on the catalyst's ability to transfer the phenoxide.

    • Cause: The catalyst may be of poor quality, poisoned, or thermally unstable. Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially with strong bases.

    • Solution: Verify the purity of your catalyst. For higher temperatures (>100 °C), consider more thermally stable phosphonium salts (e.g., tetrabutylphosphonium bromide, TBPB).[5] Increase catalyst loading incrementally from 1 mol% to 5 mol%.

  • Insufficient Deprotonation: If the phenol is not efficiently converted to the phenoxide, the reaction cannot proceed.

    • Cause: The base may be too weak to deprotonate the specific phenol (especially if it has electron-withdrawing groups), or it may not be sufficiently available (e.g., large pellets of NaOH with low surface area).

    • Solution: For less acidic phenols, a stronger base like 50% aqueous NaOH may be required over solid potassium carbonate.[7] In solid-liquid PTC, using a powdered, anhydrous base increases the surface area and efficiency.[5]

  • Poor Alkylating Agent: The Sₙ2 reaction requires a good electrophile.

    • Cause: The leaving group ability is critical (I > Br > Cl). Chloroacetates are less reactive than bromoacetates.

    • Solution: If using a chloroacetate, consider adding a catalytic amount of sodium or potassium iodide. This in-situ Finkelstein reaction generates the more reactive iodoacetate intermediate.

  • Suboptimal Reaction Conditions:

    • Cause: Inadequate mixing can severely limit the reaction rate in a biphasic system. The rate is dependent on the interfacial area between the phases.[8] The temperature may be too low to overcome the activation energy.

    • Solution: Ensure vigorous stirring (at least 300 RPM) to create a fine emulsion and maximize the interfacial area.[7] Gradually increase the reaction temperature, monitoring for byproduct formation. Typical temperatures range from 50-100 °C.

Issue 2: Formation of C-Alkylated Byproduct

The phenoxide anion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[4]

Causality and Solutions:

  • O-Alkylation is Kinetically Favored: The reaction at the oxygen atom is generally faster and has a lower activation energy.[9]

  • C-Alkylation is Thermodynamically Favored: The C-alkylated product is often more stable.[9]

  • Solvent and Solvation Effects: This is the most critical factor. Protic solvents or the presence of water can hydrogen-bond to the oxygen atom of the phenoxide. This solvation "shields" the oxygen, making the carbon atoms of the ring more accessible for attack.[10]

  • Solution: Employ Solid-Liquid (S-L) PTC. The best strategy to maximize O-alkylation is to minimize the amount of water in the system.

    • Use a solid, anhydrous base like powdered potassium carbonate instead of aqueous NaOH.

    • This creates a solid-liquid PTC system where the phenoxide is generated on the surface of the solid base.

    • The "naked," unsolvated phenoxide-catalyst ion pair in the organic phase will preferentially react at the more nucleophilic oxygen atom.[5] This approach has been shown to be highly selective for O-alkylation.[5]

ConditionPredominant ProductRationale
Liquid-Liquid PTC (e.g., Toluene/aq. NaOH)Mixture of O- and C-AlkylatedWater solvates the phenoxide oxygen, promoting C-alkylation.[10]
Solid-Liquid PTC (e.g., Toluene/solid K₂CO₃)O-Alkylated (Desired) Minimal water leads to an unsolvated, "naked" phenoxide that reacts at the kinetically favored oxygen site.[5]
Issue 3: Hydrolysis of the Phenoxyacetate Product

The ester functional group in the product can be hydrolyzed back to a phenoxyacetic acid under the basic reaction conditions, reducing the yield of the desired neutral product.

Causality and Solutions:

  • Cause: The presence of a strong base (like NaOH) and water, especially at elevated temperatures, can saponify the ester.

  • Solutions:

    • Use a Milder Base: Employing a weaker base like potassium carbonate (K₂CO₃) instead of sodium hydroxide significantly reduces the rate of hydrolysis. This is often sufficient for deprotonating most phenols.[4]

    • Minimize Water: As with preventing C-alkylation, using a solid-liquid PTC system with anhydrous K₂CO₃ is highly effective. The absence of a bulk aqueous phase minimizes the potential for hydrolysis.

    • Control Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to basic conditions.

    • Kinetic Insight: The presence of the starting phenol can retard the rate of hydrolysis of the product ester, suggesting that prompt workup after full conversion of the phenol is crucial.[11]

Experimental Protocols

Protocol 1: High-Selectivity Solid-Liquid PTC Synthesis of Ethyl Phenoxyacetate

This protocol is adapted from methodologies known to favor O-alkylation and is based on the synthesis of related compounds.[12]

Materials:

  • Phenol (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (powdered, 2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, powdered anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add toluene to the flask (a concentration of ~0.5 M with respect to phenol is a good starting point).

  • Heating and Stirring: Begin vigorous stirring (>300 RPM) and heat the mixture to 80-90 °C.

  • Alkylating Agent Addition: Slowly add ethyl bromoacetate to the heated, stirring mixture over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts (K₂CO₃, KBr) and wash the filter cake with a small amount of toluene.

    • Combine the filtrates and wash with water (2x) to remove any remaining TBAB and salts.

    • Wash with brine (1x), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Base Anhydrous powdered K₂CO₃Mild base minimizes ester hydrolysis; solid form promotes O-alkylation.[12]
Catalyst TBAB (2-5 mol%)Efficient, commercially available, and suitable for S-L PTC.[3]
Solvent TolueneApolar solvent, disfavors solvation of phenoxide, promoting O-alkylation.
Temperature 80-90 °CProvides sufficient energy for the reaction without significant catalyst degradation.
Stirring Vigorous (>300 RPM)Maximizes the surface area of the solid base for efficient reaction.[8]

References

  • Abdel-Malek, H. A., & Ewies, E. F. (2018). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Macmillan Group. (2008).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • SACHEM, Inc. (n.d.). Tetrabutylammonium Bromide (TBAB).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PTC Organics, Inc. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (n.d.).
  • PTC Organics, Inc. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • YouTube. (2020).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Iranian Journal of Chemical Engineering (IJChE). (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • MDPI. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
  • ResearchGate. (n.d.). Vapour phase selective O-alkylation of phenol over alkali loaded silica.
  • Semantic Scholar. (2022).
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • White Rose eTheses Online. (n.d.).
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • MDPI. (n.d.). Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). A single centre aluminium(iii)
  • Semantic Scholar. (1975).
  • ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl-(3-bromomethyl)phenoxyacetate: HPLC, UPLC, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-(3-bromomethyl)phenoxyacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, directly impacting the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of this critical intermediate. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary workhorse for quality control, while also exploring the distinct advantages of Ultra-Performance Liquid Chromatography (UPLC) for high-throughput environments and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment and primary standard characterization.

Introduction: The Critical Role of Purity in Synthesis

This compound serves as a versatile building block in organic synthesis. Its molecular structure features a reactive benzylic bromide, an ester, and an aromatic ether, making it susceptible to various side reactions. The synthesis, typically a variation of the Williamson ether synthesis, can generate several process-related impurities.[1][2]

Potential Impurities Include:

  • Starting Materials: Unreacted 3-hydroxybenzyl bromide or methyl phenoxyacetate precursors.

  • Isomeric Impurities: Methyl-(2-bromomethyl)phenoxyacetate and Methyl-(4-bromomethyl)phenoxyacetate.

  • Side-Reaction Products: Products of elimination (E2) reactions favored by sterically hindered substrates.[3]

  • Degradation Products: Hydrolysis of the ester to form phenoxyacetic acid or reaction of the highly reactive bromomethyl group.

Controlling these impurities is not merely an academic exercise; it is a regulatory and safety imperative. An accurate and precise analytical method is the cornerstone of process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of chemical materials due to its high sensitivity, efficiency, and reproducibility.[4]

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC is the most popular analytical technique for separating complex mixtures in the pharmaceutical industry.[5] It separates compounds based on their relative hydrophobicity, making it ideal for moderately polar molecules like this compound.

Principle of Separation

In RP-HPLC, the sample is injected into a polar mobile phase and travels through a nonpolar stationary phase (typically a silica-based C18 column).[5] Nonpolar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. By using a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate the main compound from both more polar and less polar impurities.

Detailed Experimental Protocol

This protocol is a robust starting point for the purity analysis of this compound and should be validated according to internal and regulatory standards.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Purified water (18.2 MΩ·cm).

  • Analytical balance.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 270 nm
Injection Vol. 10 µL

| Run Time | 25 minutes |

Standard and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Rationale for Method Parameters (Expertise & Causality)
  • Column Choice (C18): A C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography.[5] Its long alkyl chains provide sufficient hydrophobic character to retain the aromatic phenoxyacetate structure, allowing for effective separation from more polar starting materials or degradation products.

  • Mobile Phase (Water/Acetonitrile Gradient): Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient elution is critical for a stability-indicating method. The initial 50% ACN holds back the main analyte while eluting very polar impurities. The gradient to 95% ACN ensures that any highly nonpolar impurities are eluted from the column, preventing carryover.[6]

  • Detector (UV at 270 nm): The phenoxyacetic acid moiety contains a chromophore that absorbs UV light.[7] Based on spectral data for phenoxyacetic acid, a wavelength of approximately 270 nm provides a strong signal for the analyte, ensuring high sensitivity.[8][9]

  • Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics.

Method Validation Framework (Trustworthiness)

To be suitable for its intended purpose, this analytical procedure must be validated.[10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Methodologies

While HPLC is a robust and widely accessible technique, other methods offer distinct advantages in specific contexts.

Ultra-Performance Liquid Chromatography (UPLC): A High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with smaller particles (sub-2 µm) and instrumentation that can withstand much higher system pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[13][14][15]

Performance Comparison: HPLC vs. UPLC

Feature HPLC UPLC Advantage of UPLC
Particle Size 3–5 µm < 2 µm Higher efficiency, superior resolution
System Pressure Up to 6,000 psi Up to 15,000 psi Enables use of smaller particles and higher flow rates
Analysis Time ~25 min ~2-5 min Significant increase in sample throughput
Resolution Good Excellent Better separation of closely eluting impurities
Solvent Use Higher Lower Reduced operational costs and environmental impact

| System Cost | Lower | Higher | Higher initial capital investment |

UPLC is the superior choice for research and development labs where sample throughput is critical or when complex impurity profiles demand higher resolving power.[16]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR is a primary analytical method capable of determining absolute purity without the need for an analyte-specific reference standard.[17][18]

Principle: In qNMR, a sample is accurately weighed and mixed with an accurately weighed amount of a certified internal standard. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[19][20] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[20]

Performance Comparison: HPLC vs. qNMR

Feature HPLC qNMR Advantage
Quantification Relative (Area %) Absolute (Mass Fraction) qNMR: Provides a direct, SI-traceable purity value.[21]
Reference Std. Requires analyte-specific standard Requires certified internal standard qNMR: Does not require a pure standard of the analyte itself.
Sensitivity High (ng to pg) Lower (µg to mg) HPLC: Better for detecting trace-level impurities.
Information Purity, Retention Time Purity, Structural Confirmation qNMR: Provides structural information simultaneously.

| Throughput | High (with autosampler) | Moderate | HPLC: Generally faster for routine screening of many samples. |

qNMR is an invaluable tool for characterizing new chemical entities, certifying reference standards, and providing an orthogonal purity value to complement chromatographic data.[17][18]

Workflow and Data Visualization

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_system Prep Sample & Standard Preparation Inject Autosampler Injection (10 µL) Prep->Inject Load Vials Column C18 Column Separation Inject->Column Mobile Phase Flow (1.0 mL/min) Detect UV Detector (270 nm) Column->Detect Elution Pump Gradient Pump (ACN/H2O) Data Data Acquisition (Chromatogram) Detect->Data Signal Output Analysis Integration & Purity Calculation (Area %) Data->Analysis Processing

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Bromomethyl Phenoxyacetate Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of successful research and development. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between isomers is of paramount importance. This guide provides an in-depth comparison of the spectroscopic data for the ortho, meta, and para isomers of bromomethyl phenoxyacetate, offering a practical framework for their identification and characterization.

Introduction: The Challenge of Isomeric Differentiation

The three positional isomers of bromomethyl phenoxyacetate present a common analytical challenge: while they share the same molecular formula (C₉H₉BrO₃) and mass, the position of the bromine atom on the phenyl ring significantly influences their electronic environment and, therefore, their spectroscopic properties. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by predicted data based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift and splitting patterns of the aromatic protons are highly sensitive to the position of substituents.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for the key protons in the three isomers of bromomethyl phenoxyacetate. These predictions are based on the known spectrum of methyl phenoxyacetate and the established substituent chemical shift (SCS) effects of a bromine atom on a benzene ring.

Proton ortho-Isomer (δ, ppm) meta-Isomer (δ, ppm) para-Isomer (δ, ppm) Multiplicity Integration
-OCH₂ CO-~4.7~4.7~4.7s2H
-COOCH₃ ~3.8~3.8~3.8s3H
Aromatic Hs ~6.9 - 7.6~6.8 - 7.4~6.9 (d), ~7.5 (d)m4H
Key Differentiating Features in ¹H NMR
  • Aromatic Region: This is the most informative region for distinguishing the isomers.

    • ortho-Isomer: Due to the proximity of the bromine atom to the phenoxy group, the four aromatic protons will be chemically non-equivalent and will likely appear as a complex multiplet.

    • meta-Isomer: The aromatic protons will also be non-equivalent, resulting in a complex multiplet. However, the pattern will differ from the ortho isomer due to the different coupling interactions.

    • para-Isomer: The molecule possesses a plane of symmetry. This results in only two distinct aromatic proton environments. The spectrum will show two doublets, a characteristic AA'BB' system, which is a clear indicator of para-substitution.[1][2]

  • -OCH₂CO- and -COOCH₃ Protons: The chemical shifts of the methylene and methyl protons of the acetate group are not expected to vary significantly between the isomers, as they are relatively distant from the bromine substituent. They will both appear as singlets due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromomethyl phenoxyacetate isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts for the isomers of bromomethyl phenoxyacetate.

Carbon ortho-Isomer (δ, ppm) meta-Isomer (δ, ppm) para-Isomer (δ, ppm)
C =O~168~168~168
-OC H₂CO-~65~65~65
-COOC H₃~52~52~52
Aromatic Cs 6 signals6 signals4 signals
Key Differentiating Features in ¹³C NMR

The number of signals in the aromatic region of the ¹³C NMR spectrum is the most direct way to distinguish the isomers.

  • ortho- and meta-Isomers: Both isomers will exhibit six distinct signals in the aromatic region (approximately 110-160 ppm) because all six aromatic carbons are in unique chemical environments. Differentiating between the ortho and meta isomers based solely on the number of ¹³C signals is not possible, but the specific chemical shifts will differ.

  • para-Isomer: Due to the molecule's symmetry, there are only four unique carbon environments in the aromatic ring. Therefore, the ¹³C NMR spectrum of the para-isomer will show only four signals in the aromatic region, providing a definitive identification.[3]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and can also offer clues about the substitution pattern on an aromatic ring.

Predicted IR Data
Vibrational Mode ortho-Isomer (cm⁻¹) meta-Isomer (cm⁻¹) para-Isomer (cm⁻¹) Intensity
C=O Stretch (Ester)~1760~1760~1760Strong
C-O Stretch (Ester)~1200, ~1100~1200, ~1100~1200, ~1100Strong
Aromatic C=C Stretch~1600, ~1470~1600, ~1480~1600, ~1490Medium-Weak
C-H Bending (out-of-plane)~750~780, ~690~830Strong
C-Br Stretch~650~670~680Medium-Weak
Key Differentiating Features in IR Spectroscopy

While the positions of the strong ester C=O and C-O stretching bands will be very similar for all three isomers, the key to differentiation lies in the "fingerprint" region, particularly the out-of-plane C-H bending vibrations.[4]

  • ortho-Disubstitution: A strong band around 750 cm⁻¹ .

  • meta-Disubstitution: Two strong bands around 780 cm⁻¹ and 690 cm⁻¹ .

  • para-Disubstitution: A single strong band around 830 cm⁻¹ .

These characteristic absorption bands provide a reliable method for distinguishing the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for each isomer.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
ortho, meta, para244/246 (M⁺, M⁺+2)185/187, 157/159, 107, 77
Key Differentiating Features in Mass Spectrometry
  • Molecular Ion Peak: All three isomers will show a characteristic pair of molecular ion peaks at m/z 244 and 246 with an approximate 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This confirms the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: While the primary fragmentation pathways are expected to be similar for all isomers, the relative intensities of the fragment ions may differ, particularly due to the "ortho effect" in the ortho-isomer, where the proximity of the two substituents can lead to unique fragmentation pathways.

A plausible fragmentation pathway is initiated by the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), followed by further fragmentation of the bromophenoxy moiety. The base peak for all isomers is likely to be the bromophenoxy cation or a fragment derived from it.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the fragmentation patterns of the different isomers.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of bromomethyl phenoxyacetate isomers.

workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_nmr_details NMR Details cluster_results Data Interpretation Isomer_Mixture Isomer Mixture IR IR Spectroscopy Isomer_Mixture->IR Initial Screen NMR NMR Spectroscopy Isomer_Mixture->NMR MS Mass Spectrometry Isomer_Mixture->MS IR_Result Identify Substitution Pattern (o, m, p) IR->IR_Result H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS_Result Confirm Molecular Formula & Br presence MS->MS_Result H1_Result Confirm Substitution (esp. para) H1_NMR->H1_Result C13_Result Confirm Isomer (para vs. o/m) C13_NMR->C13_Result

Figure 1. A streamlined workflow for the spectroscopic identification of bromomethyl phenoxyacetate isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of the ortho, meta, and para isomers of bromomethyl phenoxyacetate is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined approach offers the most definitive characterization. ¹³C NMR spectroscopy provides the most direct evidence for distinguishing the para isomer from the other two based on the number of aromatic signals. The characteristic out-of-plane C-H bending vibrations in IR spectroscopy and the unique splitting patterns in the aromatic region of the ¹H NMR spectrum serve as excellent confirmatory tools. Finally, mass spectrometry confirms the molecular weight and the presence of a bromine atom. By understanding the principles behind how the substituent position influences each type of spectrum, researchers can confidently identify and characterize these and other positional isomers.

References

  • Bryant, J. (2024). ortho, meta, para patterns on h nmr. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of para‐substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Inoue, H., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 125–132.
  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenoxyacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Helsinki. (2022). Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl-(3-bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Methyl-(3-bromomethyl)phenoxyacetate stands out as a versatile starting material, offering a gateway to a diverse array of phenoxyacetate and phenoxyacetamide derivatives. This guide provides an in-depth, objective comparison of the biological activities exhibited by compounds synthesized from this valuable intermediate, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Phenoxyacetate Scaffold

This compound is a key building block in synthetic organic chemistry. Its utility lies in the reactive bromomethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, leading to a wide range of derivatives. The phenoxyacetate core itself is a well-established pharmacophore, known to be present in numerous classes of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. This guide will delve into the comparative biological profiles of these derivatives, providing a rational basis for further drug discovery and development efforts.

Comparative Analysis of Biological Activities

The derivatization of this compound gives rise to compounds with a spectrum of biological activities. Here, we compare their performance in key therapeutic areas.

Anticancer Activity: A Focus on Cytotoxicity

Phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents. A notable study highlighted the cytotoxic effects of novel semi-synthetic phenoxyacetamides against various cancer cell lines. The data underscores the therapeutic promise of this class of compounds.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Phenoxyacetamide Derivatives

Compound/DrugCell LineIC50 (µM)Reference
Compound I (Phenoxyacetamide Derivative) HepG2 (Liver Cancer) 1.43 [1]
5-Fluorouracil (Standard Drug)HepG2 (Liver Cancer)5.32[1]
Compound II (Phenoxyacetamide Derivative) HepG2 (Liver Cancer) 6.52 [1]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)-[2]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)-[2]

Note: Specific IC50 values for the latter two compounds were not provided in the source material but were noted to exhibit activity.[2]

The superior performance of Compound I against the HepG2 cell line, with an IC50 value significantly lower than the standard chemotherapeutic agent 5-Fluorouracil, is a compelling finding.[1] This suggests a potent and selective mechanism of action, warranting further investigation into its potential as a liver cancer therapeutic. The activity of other derivatives against breast cancer and neuroblastoma cell lines further illustrates the broad anticancer potential of the phenoxyacetamide scaffold.[2]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, often by inhibiting cyclooxygenase (COX) enzymes. Phenoxyacetic acid derivatives have emerged as promising selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition.

Table 2: Comparative in vivo Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound/DrugPaw Thickness Inhibition (%)Paw Weight Inhibition (%)Reference
Compound 5f (Phenoxyacetic Acid Derivative) 63.35 68.26 [3][4]
Compound 7b (Phenoxyacetic Acid Derivative) 46.51 64.84 [3][4]
Mefenamic Acid (Standard NSAID)33.8963.76[3]
Celecoxib (Selective COX-2 Inhibitor)41.6568.15[3]

The in vivo data from the carrageenan-induced paw edema model in rats demonstrates the potent anti-inflammatory effects of phenoxyacetic acid derivatives.[3][4] Compound 5f, in particular, exhibited superior inhibition of both paw thickness and weight compared to the standard NSAID mefenamic acid and was comparable to the selective COX-2 inhibitor celecoxib.[3][4] Furthermore, these compounds were shown to significantly lower the levels of pro-inflammatory markers TNF-α and PGE-2.[3][4] Histological examination also revealed that these derivatives did not cause the stomach ulcers often associated with NSAIDs, highlighting their improved safety profile.[3][4]

Antimicrobial Activity: A Broad Spectrum of Action

The phenoxyacetic acid core is also a constituent of various antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 3: Comparative Antimicrobial Activity (MIC) of Phenoxyacetic Acid Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid M. smegmatis 9.66 ± 0.57 [5]
Ciprofloxacin (Standard Antibiotic)M. smegmatis6.67 ± 0.48[5]
Copper(II) Phenoxyacetic Acid Complexes Various Fungi 1-10 [6]
Phenoxyacetic Acid Derivatives Mycobacterium tuberculosis H37Rv 6.25-100 [7]

The data indicates that phenoxyacetic acid derivatives possess a noteworthy spectrum of antimicrobial activity.[5][6][7] While the activity of the bromophenyl derivative against M. smegmatis is comparable to ciprofloxacin, the potent antifungal activity of the copper(II) complexes and the broad range of activity against Mycobacterium tuberculosis highlight the tunability of this scaffold for various antimicrobial applications.[5][6][7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives from a methyl phenoxyacetate precursor is a straightforward and adaptable process.

dot

Synthesis_Workflow Start This compound Intermediate1 Methyl phenoxyacetate Derivative Start->Intermediate1 Nucleophilic Substitution (e.g., with amine, alcohol) Intermediate2 Phenoxyacetic acid Derivative Intermediate1->Intermediate2 Hydrolysis (e.g., LiOH, H2O) Final_Product Phenoxyacetamide Derivative Intermediate2->Final_Product Amide Coupling (e.g., Amine, Coupling Agent)

Caption: General synthetic workflow for phenoxyacetamide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the corresponding methyl phenoxyacetate derivative in a suitable solvent (e.g., methanol), add an equimolar amount of the desired amine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure phenoxyacetamide derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

dot

Paw_Edema_Workflow A Administer test compound or vehicle to rats B Inject carrageenan into the sub-plantar region of the right hind paw A->B 30-60 min post-administration C Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) B->C D Calculate the percentage inhibition of edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle control, and a standard drug (e.g., Mefenamic Acid) orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich source of biologically active compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The comparative data presented in this guide demonstrates that specific structural modifications to the phenoxyacetate scaffold can lead to compounds with potencies that are comparable or even superior to existing drugs.

The favorable safety profile of the anti-inflammatory agents, particularly their reduced ulcerogenic effects, makes them attractive candidates for further development. The potent and selective cytotoxicity of certain phenoxyacetamides against liver cancer cells also opens new avenues for targeted cancer therapy.

Future research should focus on elucidating the precise mechanisms of action of these compounds, expanding the structure-activity relationship (SAR) studies, and optimizing their pharmacokinetic and pharmacodynamic properties. The detailed protocols provided herein serve as a foundation for researchers to build upon, fostering innovation and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (URL not available)
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Cas 2065-23-8,Methyl phenoxyacet
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (URL not available)
  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investig
  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (URL not available)
  • Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflamm
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Link]

  • Synthesis method of 2-methylphenoxyacetic acid. (URL not available)
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (URL not available)
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. (URL not available)
  • Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide | Request PDF. (URL not available)
  • Process for producing methyl methoxyacet
  • Methyl phenoxyacet

Sources

Safety Operating Guide

Mastering the Safe Handling of Methyl-(3-bromomethyl)phenoxyacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical and agrochemical development, Methyl-(3-bromomethyl)phenoxyacetate is a valuable intermediate, prized for its reactive bromomethyl group that facilitates the synthesis of novel compounds.[1][2] However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and structurally similar compounds.

Immediate Hazard Assessment: What You're Dealing With
  • Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[3]

  • Toxic: Harmful if swallowed.[3]

  • Lachrymator: A substance that irritates the eyes and causes tearing.[3]

  • Irritant: May cause respiratory irritation.

Given these anticipated hazards, all handling of this compound must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls: Your First Line of Defense

The primary objective is to prevent the chemical from coming into contact with you or the laboratory environment. This is best achieved through robust engineering controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4] This is critical for preventing the inhalation of any dust or vapors and for containing any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Designated Work Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against splashes. A full-face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[6]
Hands Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination. The inner glove provides an additional layer of protection. For prolonged handling, consider heavier-duty gloves such as neoprene or butyl rubber, and always consult the glove manufacturer's resistance chart.[6][7]
Body Chemical-Resistant Laboratory CoatA long-sleeved, chemical-resistant lab coat is essential to protect the skin from accidental contact. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-Approved Respirator (if necessary)While working in a fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[7][8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount for ensuring safety.

1. Preparation and Weighing:

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Don all required PPE as outlined in the table above.

  • Conduct all weighing and transfers of this compound within a chemical fume hood.

  • Use a disposable weighing boat or line the balance with aluminum foil to contain any minor spills during weighing.

2. Reaction Setup and Execution:

  • Set up all reactions within the chemical fume hood.

  • Keep all containers of this compound tightly sealed when not in use.[3]

  • Avoid heating the compound unless specified in a validated protocol, as this may increase the risk of vapor generation.

  • Clearly label all vessels containing the compound.

3. Post-Reaction Workup and Purification:

  • Perform all workup and purification steps within the fume hood.

  • Be mindful that the compound may be present in reaction mixtures, extracts, and on chromatography columns.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

Emergency Response: Spill and Exposure Protocols

In the event of an emergency, a swift and informed response is critical.

Workflow for a Small Spill of this compound

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Small Spill) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Verbally Assess Assess Spill Size and Hazards Alert->Assess Immediately Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Assess->Don_PPE If spill is small and manageable Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Halogenated Organic Waste Decontaminate->Dispose

Caption: Workflow for responding to a small chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, absorbent materials from spills, and reaction residues, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.[10][11] Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

By integrating these principles of hazard assessment, engineering controls, personal protective equipment, and procedural diligence into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PMC Polymer Products. (n.d.). Tips for Processing Brominated Flame-Retarded Plastics. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Cruz, R. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants? ResearchGate. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Toxic Industrial Chemicals (TICs) Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard / OSHA Lab Safety Standard. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • National Institutes of Health. (2011). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Rutgers University. (n.d.). OSHA Laboratory Standard / Chemical Hygiene Guide. Institutional Planning and Operations. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • State of New Jersey Department of Health. (n.d.). A Guide to Working with Corrosive Substances. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Rural Health Information Hub. (2022, November 14). Emergency Preparedness and Response for Chemical and Radiation Emergencies. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.